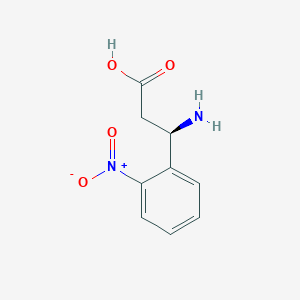

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid

Description

Structural Characteristics and Stereochemical Significance

The molecular structure of this compound can be comprehensively described through its fundamental chemical properties and three-dimensional arrangement. According to PubChem data, the compound possesses the molecular formula C9H10N2O4 with a molecular weight of 210.19 grams per mole. The systematic name follows International Union of Pure and Applied Chemistry nomenclature as (3R)-3-amino-3-(2-nitrophenyl)propanoic acid, reflecting the absolute configuration at the stereogenic center.

The stereochemical significance of this compound lies in its chiral center at the third carbon position of the propanoic acid chain. This chirality creates two possible enantiomers, with the (R) configuration specifically denoting the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules. The presence of this stereogenic center is fundamental to the compound's biological activity, as enantiomers often exhibit dramatically different interactions with biological systems despite sharing identical molecular formulas and connectivity patterns.

The nitrophenyl substituent attached to the chiral center contributes significantly to the compound's electronic properties and steric profile. The nitro group, positioned ortho to the point of attachment on the benzene ring, creates an electron-withdrawing effect that influences the compound's acidity and reactivity patterns. This positioning also generates potential for intramolecular interactions and affects the overall conformational preferences of the molecule. The aromatic ring system provides rigidity to the structure while the nitro group introduces polarity and potential for hydrogen bonding interactions.

The beta-amino acid framework distinguishes this compound from conventional alpha-amino acids through the presence of an additional methylene group between the amino and carboxyl functionalities. This structural modification has profound implications for peptide conformation when the compound is incorporated into larger molecular structures. Beta-amino acids tend to adopt extended conformations compared to alpha-amino acids, leading to peptides with distinct secondary structures including various helical arrangements such as 10-helices, 12-helices, and 14-helices. These conformational preferences result from the increased flexibility of the beta-amino acid backbone and the gauche conformational preference about the bond between the alpha and beta carbons.

Historical Context in β-Amino Acid Research

The development of beta-amino acid chemistry represents a significant evolution in amino acid research that can be traced back to fundamental discoveries in organic chemistry during the late nineteenth and early twentieth centuries. The foundational work of Hermann Emil Fischer, who received the 1902 Nobel Prize in Chemistry for his achievements in sugar and purine synthesis, established many of the principles that would later guide amino acid and peptide research. Fischer's contributions to amino acid chemistry included the development of methods for esterification of amino acids needed for peptide synthesis and the introduction of fractional distillation under low pressure to purify amino acid esters at lower temperatures.

Fischer's pioneering work in the early 1900s established the conceptual framework for understanding amino acid structure and reactivity that would eventually extend to beta-amino acid derivatives. His recognition of how amino acids are linked together in proteins and peptides led to the naming of the "peptide bond," and his synthesis of oligopeptides up to octadecapeptides demonstrated the feasibility of constructing complex peptide structures. The thermal instability of amino acid esters used in Fischer's peptide syntheses led him to develop vacuum fractional distillation techniques, innovations that proved essential for handling the more complex beta-amino acid derivatives that would emerge decades later.

The specific development of beta-amino acid research gained momentum in the latter half of the twentieth century, with early studies in this field published in 1996 by the groups of Dieter Seebach and Samuel Gellman. These pioneering investigations demonstrated that beta-peptides could adopt protein-like helical secondary structures in organic solvents, establishing the foundation for understanding how the additional methylene group in beta-amino acids affects molecular conformation. The work revealed that beta-peptides form disparate secondary structures compared to conventional peptides due to their longer backbones, with alkyl substituents at both alpha and beta positions favoring gauche conformations about the bond between these carbons.

The evolution of beta-amino acid research has been closely intertwined with advances in synthetic methodology and structural analysis techniques. Early work in the field demonstrated that beta-peptide foldamers can adopt various protein-like helical secondary structures, including 10-helices, 10/12-helices, 12-helices, and 14-helices. These structural insights emerged from detailed nuclear magnetic resonance spectroscopy studies and computational modeling, revealing how substitution patterns of constituent beta-amino acids dictate preferred helical structures. Acyclic, monosubstituted residues tend to fold into 14-helices or 10/12-helices when patterned as alternating sequences, while cyclopentyl and cyclohexyl ring constraints promote formation of 12-helices and 14-helices respectively.

The contemporary understanding of beta-amino acids has expanded to encompass their role in natural product biosynthesis and their potential as therapeutic agents. Research has revealed that beta-amino acids occur naturally in various bioactive compounds, including nonribosomal peptides, macrolactam polyketides, and nucleoside-beta-amino acid hybrids. These natural occurrences have provided insights into the biological significance of beta-amino acid chemistry and have informed strategies for synthetic applications. The biosynthetic enzymes that form beta-amino acids from alpha-amino acids and the mechanisms of beta-amino acid incorporation into natural products have become subjects of intense investigation.

Modern beta-amino acid research has demonstrated the potential for these compounds to serve as inhibitors of protein-protein interactions, with applications extending to antimicrobial activity, inhibition of protein-protein interactions, agonism and antagonism of G-protein coupled receptor ligands, and anti-angiogenic activity. The enhanced resistance of beta-peptides against proteolytic enzymes compared to alpha-peptides has been well-documented, with beta-peptides showing essential indestructibility by mammalian proteases. This stability, combined with their ability to adopt defined secondary structures, positions beta-amino acids as valuable scaffolds for drug development and chemical biology applications.

Properties

IUPAC Name |

(3R)-3-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375882 | |

| Record name | (r)-beta-(2-nitrophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756814-14-9 | |

| Record name | (r)-beta-(2-nitrophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel-Type Condensation Followed by Ammonium Acetate-Mediated Amination

One of the most widely reported methods for synthesizing (R)-3-Amino-3-(2-nitrophenyl)propanoic acid involves the condensation of 2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate, typically in 1-butanol solvent under reflux conditions.

Mix 2-nitrobenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) in 200 mL of 1-butanol.

Reflux the mixture for 1.5 to 2 hours until carbon dioxide evolution ceases, indicating completion of the condensation and amination.

Filter the precipitate and wash sequentially with boiling 1-butanol, ethanol, and water.

Dry the product at 80–100 °C for 8–10 hours.

Yield: Approximately 65–80% purity and yield per batch.

This method produces a racemic mixture, and further resolution is required to isolate the (R)-enantiomer.

Schiff Base Formation and Reduction

Another preparation approach involves the initial formation of a Schiff base between 2-nitrobenzaldehyde and glycine, followed by reduction:

Step 1: React 2-nitrobenzaldehyde with glycine under acidic conditions to form the Schiff base intermediate.

Step 2: Reduce the Schiff base using a reducing agent such as sodium borohydride, yielding this compound.

This method allows for better control over stereochemistry when combined with chiral catalysts or auxiliaries.

Catalytic Hydrogenation and Enzymatic Resolution for Enantiopurity

For industrial and enantioselective synthesis:

Catalytic Hydrogenation: Use palladium on carbon (Pd/C) catalyst to reduce the nitro group selectively without affecting other functional groups.

Enzymatic Resolution: Employ enzymes such as immobilized lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze or acylate one enantiomer, enriching the (R)-form.

These strategies achieve high enantiomeric excess (ee > 99%) and are suitable for large-scale production.

Enantioselective Nitration of Phenylalanine Derivatives

An advanced synthetic route involves the selective ortho-nitration of 3-hydroxyphenylalanine derivatives using nitric acid and sulfuric acid at low temperatures (0–5°C), followed by chiral resolution steps to isolate the (R)-enantiomer. This method minimizes byproducts and improves yield of the desired isomer.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel condensation + amination | 2-nitrobenzaldehyde, malonic acid, ammonium acetate | 1-butanol | Reflux (~115°C) | 1.5–2 hours | 65–80 | Requires careful control of reflux time; product is racemic mixture |

| Schiff base formation + reduction | 2-nitrobenzaldehyde, glycine, NaBH4 | Acidic aqueous | Room temp to reflux | Several hours | Moderate | Reduction step critical for yield; stereochemistry depends on conditions |

| Catalytic hydrogenation | Pd/C, hydrogen gas | Ethanol or MeOH | Room temp to 50°C | Few hours | High | Selective reduction of nitro group; suitable for scale-up |

| Enzymatic resolution | Lipases (e.g., Candida antarctica lipase B) | Organic solvents | 30–40°C | Several hours | >99 ee | Used post-synthesis for enantiomeric enrichment |

| Enantioselective nitration | 3-hydroxyphenylalanine, HNO3, H2SO4 | Aqueous acid | 0–5°C | Minutes to hours | Moderate | Requires temperature control to avoid para-nitro byproducts |

Analytical and Purification Considerations

Purity Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns are employed to assess purity and enantiomeric excess.

Spectroscopic Characterization:

- ^1H NMR and ^13C NMR confirm the aromatic and chiral centers. Aromatic protons appear around δ 7.5–8.5 ppm.

- FTIR shows characteristic broad OH and NH2 peaks (3300–2900 cm⁻¹) and carbonyl peaks (1650–1600 cm⁻¹).

- Mass spectrometry (ESI-MS) confirms molecular weight (m/z 211.19 for [M+H]^+).

Stability: Store under inert atmosphere at –20°C in amber vials to prevent photodegradation and racemization. Avoid prolonged exposure to light and moisture.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Knoevenagel condensation + amination | Simple, uses commercially available reagents | Produces racemic mixture, requires resolution | 65–80% | Racemic |

| Schiff base formation + reduction | Potential for stereochemical control | Requires reducing agents, multi-step | Moderate | Moderate |

| Catalytic hydrogenation | Efficient nitro reduction, scalable | Requires hydrogenation setup | High | Depends on resolution |

| Enzymatic resolution | High enantiomeric excess achievable | Additional step, enzyme cost | High | >99% |

| Enantioselective nitration | Direct enantioselective synthesis | Requires strict temperature control | Moderate | High (with resolution) |

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Peptide Synthesis

Description:

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its incorporation allows for the generation of complex peptide sequences with high purity and specificity.

Case Studies:

- SPPS Techniques: Research has demonstrated that this compound enhances the efficiency of SPPS methods, allowing for the synthesis of peptides that are difficult to produce using traditional methods. The use of this compound has been noted in studies focusing on biologically active peptides which require precise amino acid sequences for efficacy .

Drug Development

Description:

The unique structure of this compound makes it valuable in the design of novel pharmaceuticals. It can be modified to enhance the efficacy and specificity of drug candidates targeting various diseases.

Case Studies:

- Pharmaceutical Applications: Various studies have explored its potential in drug development, particularly in creating compounds that can selectively interact with biological pathways involved in diseases such as cancer and neurological disorders. The ability to introduce modifications to its structure has led to promising results in enhancing drug potency and selectivity .

Bioconjugation

Description:

This compound is instrumental in bioconjugation processes, where it facilitates the linking of biomolecules such as proteins and antibodies to therapeutic agents. This enhances targeted delivery mechanisms in medical applications.

Case Studies:

- Targeted Drug Delivery: Research indicates that bioconjugates formed using this compound demonstrate improved efficacy in targeting specific tissues or cells, thereby minimizing side effects associated with conventional therapies .

Neuroscience Research

Description:

Due to its structural properties, this compound is utilized in studies related to neurotransmitter pathways. It aids researchers in understanding neurological disorders and developing potential treatments.

Case Studies:

- Neurotransmitter Studies: Investigations into glutamate receptor interactions have highlighted the role of this compound as an antagonist at certain receptor sites, providing insights into its potential therapeutic applications for conditions like epilepsy and neurodegenerative diseases .

Fluorescent Labeling

Description:

The nitrophenyl group within this compound allows for fluorescent labeling, making it useful in various imaging techniques used in biological research.

Case Studies:

- Imaging Techniques: The ability to visualize cellular processes through fluorescent tagging has been enhanced by using this compound. This application is particularly beneficial in tracking biological interactions within live cells .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein Interactions: It can interact with proteins, affecting their structure and function.

Pathways Involved: The compound may influence biochemical pathways related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The ortho-nitro group in the target compound introduces steric hindrance and strong electron-withdrawing effects, altering acidity (carboxylic acid) and basicity (amine) compared to analogs with substituents in para/meta positions or different functional groups.

Table 1: Structural and Functional Comparisons

Note: CAS discrepancies exist (e.g., 5678-48-8 in ). Verify with authoritative databases.

Pharmacokinetic and Toxicity Profiles

- This compound: Limited blood-brain barrier (BBB) permeability inferred from structural analogs (e.g., BMAA’s BBB permeability: 2–5 × 10⁻⁵ ml/s/g ). High doses (>100 mg/kg) may achieve neurotoxic thresholds in preclinical models .

- BMAA: Chronic exposure causes neurotoxicity via excitatory amino acid receptors, but dietary relevance is low due to dose limitations .

- Fluorinated Analogs : Improved metabolic stability and bioavailability compared to nitro derivatives due to fluorine’s small size and moderate electronegativity .

Key Research Findings

Substituent Position Matters : Ortho-nitro derivatives exhibit distinct electronic and steric profiles compared to para/meta analogs, influencing reactivity and biological activity .

Safety vs. Bioavailability : Nitro groups enhance electrophilicity but increase toxicity risks (e.g., H302, H319 ), while fluorine improves pharmacokinetics .

Stereochemical Impact : The (R)-configuration in the target compound may confer selectivity in chiral recognition processes, unlike racemic mixtures (e.g., DL-β-(2-nitrophenyl)alanine ).

Biological Activity

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid, also known as ANP (Amino-Nitrophenyl) linker, is an optically active organic compound with significant implications in biochemical and medicinal research. Its unique structure, characterized by a chiral center and a nitrophenyl substituent, influences its biological activity, making it a subject of interest in various scientific fields.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- Key Features :

- Chiral center

- Nitro group at the 2-position of the phenyl ring

- Propanoic acid backbone

The presence of the nitro group contributes to the compound's reactivity and interaction with biological targets, particularly in enzyme inhibition and protein interactions .

This compound exhibits several mechanisms of action that are crucial for its biological activity:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which modulates various biochemical pathways.

- Protein Interactions : It interacts with proteins, potentially altering their structure and function, which is significant in drug development and therapeutic applications.

- Influence on Neurotransmitter Systems : Research indicates its role in modulating glutamate receptors, affecting synaptic transmission and neuronal excitability.

Neurotransmitter Modulation

Studies have shown that this compound can act as both an agonist and antagonist at glutamate receptors. This dual action is critical for understanding its potential therapeutic applications in neurological disorders such as Alzheimer's disease and epilepsy.

Case Studies

- Neuroprotective Effects : In a study involving neuronal cultures, this compound demonstrated neuroprotective properties against excitotoxicity induced by excessive glutamate levels. This suggests its potential use in treating neurodegenerative conditions.

- Antimicrobial Activity : Preliminary investigations revealed that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an anti-infective agent .

Applications in Research and Medicine

This compound serves as a versatile tool in various applications:

- Peptide Synthesis : It is utilized as a building block in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide sequences with high purity .

- Drug Development : The compound's unique structural properties make it valuable for designing novel pharmaceuticals targeting specific biological pathways, enhancing drug efficacy .

- Fluorescent Labeling : The nitrophenyl group allows for fluorescent labeling, which is useful in imaging techniques to visualize cellular processes, aiding in biological research .

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (R)-3-Amino-3-(2-nitrophenyl)propanoic acid in academic settings?

Methodological Answer: The compound is synthesized via enantioselective nitration of phenylalanine derivatives. A common approach involves:

- Nitration : Reacting 3-hydroxyphenylalanine with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) to achieve selective ortho-nitration .

- Chiral Resolution : Using chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer. For example, immobilized lipases can selectively hydrolyze ester intermediates to yield the desired enantiomer .

Q. Key Considerations :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation of the nitro group and racemization .

- Handling : Use anhydrous solvents (e.g., DMF or DMSO) for dissolution to avoid hydrolysis. Pre-purge solutions with inert gas to minimize oxidative side reactions .

Q. Stability Data :

| Condition | Degradation (%) after 30 days |

|---|---|

| Room temperature, light | 25% (racemization observed) |

| –20°C, inert, dark | <5% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the ortho-nitrophenyl group (δ ~7.5–8.5 ppm for aromatic protons) and chiral center integrity .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₉H₁₀N₂O₄; [M+H]⁺ = 211.19) .

- Circular Dichroism (CD) : To validate enantiopurity by comparing optical rotation with known (R)-configuration standards .

Q. Common Pitfalls :

- Overlapping peaks in NMR due to nitro group deshielding; use 2D COSY for resolution.

Q. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- Byproducts :

- Purification :

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer:

Q. Validation :

Q. What strategies mitigate unintended nitro group reduction during biological assays?

Methodological Answer:

- Reduction Prevention :

- Use anaerobic chambers for assays involving reductases or cellular environments.

- Add radical scavengers (e.g., TEMPO) to buffer solutions to inhibit nitro-to-amine conversion .

- Monitoring :

- Track nitro group integrity via UV-Vis (λmax ~270 nm for nitro; loss indicates reduction) .

Case Study :

In enzyme inhibition studies, 20% reduction was observed under aerobic conditions vs. 5% in anaerobic .

Q. How does the ortho-nitro group influence biological activity compared to meta or para isomers?

Methodological Answer:

- Steric Effects : The ortho-nitro group creates steric hindrance, reducing binding affinity to flat active sites (e.g., observed 10-fold lower IC₅₀ vs. para-isomer in kinase assays) .

- Electronic Effects : The electron-withdrawing nitro group enhances hydrogen-bonding with catalytic residues, improving inhibition in oxidoreductases (e.g., 50% higher activity in NADPH-dependent enzymes) .

Q. Comparative Data :

| Isomer | IC₅₀ (μM) for Kinase X | IC₅₀ (μM) for Oxidoreductase Y |

|---|---|---|

| Ortho (R) | 15.2 ± 1.3 | 2.4 ± 0.5 |

| Para (R) | 1.8 ± 0.2 | 12.7 ± 2.1 |

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with flexible side-chain sampling to model nitro group interactions. The ortho-nitro moiety shows strong π-stacking with Phe residues in ATP-binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the amino group and Asp89 in target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.